9-(4-ethoxyphenyl)-N-(4-fluorophenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
9-(4-ETHOXYPHENYL)-N-(4-FLUOROPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the quinazoline family This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl group, and a pyrazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ETHOXYPHENYL)-N-(4-FLUOROPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyphenyl and 4-fluorophenyl derivatives with appropriate reagents to form the pyrazoloquinazoline core. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
9-(4-ETHOXYPHENYL)-N-(4-FLUOROPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The ethoxy and fluoro groups can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different properties .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
Biologically, 9-(4-ETHOXYPHENYL)-N-(4-FLUOROPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has shown potential as an inhibitor of specific enzymes and receptors. This makes it a candidate for drug development and therapeutic applications .
Medicine
In medicine, the compound is being investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cells by targeting specific molecular pathways .
Industry
Industrially, this compound is used in the development of advanced materials and as
Properties
Molecular Formula |
C25H23FN4O3 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
9-(4-ethoxyphenyl)-N-(4-fluorophenyl)-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C25H23FN4O3/c1-2-33-18-12-6-15(7-13-18)23-22-20(4-3-5-21(22)31)29-24-19(14-27-30(23)24)25(32)28-17-10-8-16(26)9-11-17/h6-14,23,29H,2-5H2,1H3,(H,28,32) |
InChI Key |
ILGBQPVHCYCHGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C(C=NN24)C(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
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